molecular formula C18H12BrCl2N5O B1278045 2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone CAS No. 438450-43-2

2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone

Cat. No. B1278045
M. Wt: 465.1 g/mol
InChI Key: QTUSYELSINABSI-UHFFFAOYSA-N
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Description

The compound "2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone" is a complex molecule that appears to be related to the quinazolinone family, which is known for its diverse biological activities. The structure suggests the presence of multiple reactive sites, including bromo, chloro, and pyrazole moieties, which could be key in its chemical behavior and biological interactions.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the construction of the quinazolinone core followed by various substitutions at specific positions on the ring system. For instance, the synthesis of 6-bromo-2,3-disubstituted 4(3H)-quinazolinones is achieved by treating 4-quinazolinones with phosphorus pentasulfide to yield corresponding thiones, followed by reactions with different reagents to introduce various substituents . Similarly, the synthesis of a novel 3-amino-4(3H)-quinazolinone derivative from 2,3-pyridine dicarboxylic anhydride involves cyclodehydration and treatment with hydrazine hydrate, with further functionalization achieved through reactions with isocyanate, isothiocyanate, and other reagents . These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities to the described quinazolinones.

Molecular Structure Analysis

The molecular structure of quinazolinones is characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of substituents like bromo, chloro, and methyl groups can significantly influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with biological targets. The pyrazole ring, a five-membered heterocycle with two nitrogen atoms, is another important feature that can contribute to the compound's biological activity .

Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions, including condensation with aldehydes to form styryl derivatives, which have been reported to possess antibacterial properties . The bromo and chloro substituents present in the compound are likely to be reactive sites for further chemical modifications, such as nucleophilic substitution reactions. The pyrazole moiety could also participate in cycloaddition reactions or serve as a ligand in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinones and their derivatives are influenced by their molecular structure. The presence of halogens and nitrogen-containing heterocycles typically increases the compound's polarity, potentially affecting its solubility in various solvents. The electronic properties of the molecule, such as its ability to form hydrogen bonds, can also impact its biological activity. For instance, the antimicrobial activity of quinazolinone derivatives is often evaluated in relation to their structure, with certain substitutions leading to enhanced activity .

Scientific Research Applications

Pyrolysis in Tobacco

The compound has been studied in the context of the pyrolysis of chlorantraniliprole in tobacco. A degradation product identified in this process is 2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone. This study examined the distribution of the radiolabeled compound in cigarette smoke, revealing that a significant portion of the compound remains unchanged in the butt and filter extracts (Gaddamidi et al., 2011).

Synthesis of Intermediates for Insecticides

The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for chlorantraniliprole (a new insecticide), has been documented. The synthesis involved several steps, including cyclization, bromination, and hydrolysis, with an overall yield of 41.3% (Niu Wen-bo, 2011).

Antibacterial Properties

In a study focusing on the synthesis of new polyheterocyclic ring systems derived from related compounds, the in vitro antibacterial properties of these new compounds were evaluated (Abdel‐Latif et al., 2019).

Ethylene Oligomerization Reactions

Nickel(II) complexes containing pyrazolylpyridines were synthesized and activated with methylaluminoxane to serve as catalysts in ethylene oligomerization reactions. This study illustrates the potential application of related compounds in industrial chemical processes (Nyamato et al., 2016).

properties

IUPAC Name

2-[5-bromo-2-(3-chloropyridin-2-yl)pyrazol-3-yl]-6-chloro-3,8-dimethylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrCl2N5O/c1-9-6-10(20)7-11-15(9)23-17(25(2)18(11)27)13-8-14(19)24-26(13)16-12(21)4-3-5-22-16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUSYELSINABSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(N(C2=O)C)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrCl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904959
Record name 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-3,8-dimethyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone

CAS RN

438450-43-2
Record name 2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0438450432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-3,8-dimethyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOL-5-YL)-6-CHLORO-3,8-DIMETHYL-4(3H)-QUINAZOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2931G3IF0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone
Reactant of Route 3
2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone
Reactant of Route 4
2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone
Reactant of Route 5
2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone
Reactant of Route 6
2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-4(3H)-quinazolinone

Citations

For This Compound
10
Citations
V Gaddamidi, WT Zimmerman, M Ponte… - Journal of agricultural …, 2011 - ACS Publications
The pyrolysis of [ 14 C]-chlorantraniliprole {3-bromo-1-(3-chloro-2-pyridinal)-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide} in tobacco was …
Number of citations: 18 pubs.acs.org
ZC Redman, C Anastasio… - Environmental …, 2020 - Wiley Online Library
The photochemical degradation of chlorantraniliprole (3‐bromo‐N‐[4‐chloro‐2‐methyl‐6‐(methylcarbamoyl)phenyl]‐1‐(3‐chloro‐2‐pyridine‐2‐yl)‐1H‐pyrazole‐5‐carboxamide; CAP) …
Number of citations: 15 setac.onlinelibrary.wiley.com
G Wolterink, V Dellarco - apps.who.int
Chlorantraniliprole is the International Organization for Standardization (ISO) approved common name for 3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl) phenyl]-1-(3-chloropyridin-…
Number of citations: 0 apps.who.int
ZC Redman, KH Tran, SJ Parikh… - Journal of agricultural …, 2019 - ACS Publications
The hydrolysis of chlorantraniliprole (3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridine-2-yl)-1H-pyrazole-5-carboxamide; CAP) was investigated over …
Number of citations: 7 pubs.acs.org
ZC Redman, SJ Parikh, MJ Hengel… - Journal of agricultural …, 2019 - ACS Publications
Chlorantraniliprole (3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridine-2-yl)-1H-pyrazole-5-carboxamide; CAP) was granted supplemental registration …
Number of citations: 17 pubs.acs.org
ZC Redman - 2019 - search.proquest.com
The Sacramento Valley of California is the second largest rice (Oriza sativa) growing region in the United States and is responsible for the production of the majority of the country’s …
Number of citations: 0 search.proquest.com
European Food Safety Authority - EFSA Journal, 2013 - Wiley Online Library
In accordance with Article 6 of Regulation (EC) No 396/2005, the United Kingdom, hereafter referred to as the evaluating Member State (EMS), received an application from DuPont (UK…
Number of citations: 6 efsa.onlinelibrary.wiley.com
European Food Safety Authority (EFSA) - EFSA Journal, 2015 - Wiley Online Library
In accordance with Article 6 of Regulation (EC) No 396/2005, the United Kingdom, hereafter referred to as the evaluating Member State (EMS), received an application from the …
Number of citations: 0 efsa.onlinelibrary.wiley.com
G Bertrand, TK Sory - 2023 - academicjournals.org
The rinsing of sprayers after the phytosanitary treatment of agricultural plots generates waste water, which is discharged without prior treatment into aquatic environments. The aim of …
Number of citations: 2 academicjournals.org
European Food Safety Authority - EFSA Journal, 2012 - Wiley Online Library
In accordance with Article 6 of Regulation (EC) No 396/2005, the United Kingdom, herewith referred to as the evaluating Member State (EMS), received an application from the …
Number of citations: 6 efsa.onlinelibrary.wiley.com

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